Chemical and physical properties of 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
Chemical and physical properties of 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
An In-depth Technical Guide to 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
Introduction and Strategic Overview
3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride (CAS No. 1248225-70-8) is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1] Its structure is characterized by a benzene ring substituted with two distinct sulfur-containing moieties: a highly reactive sulfonyl chloride group and a stable, electron-withdrawing methanesulfonylmethyl group.[2] This unique combination makes it a valuable building block for introducing complex pharmacophores and modulating the physicochemical properties of target molecules.
The sulfonyl chloride (-SO₂Cl) functional group serves as a powerful electrophilic handle, enabling covalent bond formation with a wide array of nucleophiles, most notably amines and alcohols, to yield sulfonamides and sulfonate esters, respectively.[3] These linkages are central to the structure of numerous therapeutic agents. Concurrently, the methanesulfonyl (-SO₂CH₃) group, often referred to as a "methylsulfone," is a key motif in modern drug design. It acts as a potent hydrogen bond acceptor and can enhance aqueous solubility, improve metabolic stability, and fine-tune the electronic properties of a molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive analysis of the chemical and physical properties of 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride, offering field-proven insights into its synthesis, reactivity, and potential applications for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
The structural and identifying information for this compound is well-defined. However, specific experimentally determined physical properties such as melting and boiling points are not widely reported in the literature, a common occurrence for specialized reagents. The data presented below combines established identifiers with predicted values and properties extrapolated from closely related chemical structures.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride | [1] |
| CAS Number | 1248225-70-8 | [1] |
| Molecular Formula | C₈H₉ClO₄S₂ | [2] |
| Molecular Weight | 268.73 g/mol | (Calculated) |
| Monoisotopic Mass | 267.96307 Da | [2] |
| Appearance | Not specified; likely a solid or high-boiling oil | (Inferred) |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Solubility | Expected to be soluble in polar organic solvents (DCM, THF, EtOAc) and reactive towards protic solvents (water, alcohols). | (Inferred) |
| Predicted XlogP | 0.6 | [2] |
Note: The lack of specific experimental data for melting and boiling points necessitates careful handling and characterization upon initial use in the laboratory.
Spectroscopic Characterization Profile (Predicted)
While published spectra for this specific molecule are not available, a detailed analysis of its structure allows for the confident prediction of its key spectroscopic features. Researchers can use the following profile as a benchmark for confirming the identity and purity of the compound.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signal regions:
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Aromatic Protons (4H): A complex multiplet pattern between δ 7.5-8.2 ppm. The protons ortho and para to the electron-withdrawing sulfonyl chloride group will be the most deshielded.
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Methylene Protons (-CH₂-): A singlet at approximately δ 4.5 ppm. This signal corresponds to the methylene bridge connecting the benzene ring to the methylsulfone group.
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Methyl Protons (-SO₂CH₃): A sharp singlet at approximately δ 3.0 ppm, characteristic of the methyl group attached to the sulfone.
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-
¹³C NMR (Carbon NMR): The carbon spectrum will display signals for six unique aromatic carbons, one methylene carbon, and one methyl carbon. The carbons directly attached to the sulfur atoms will be significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups.
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Sulfonyl Chloride (SO₂Cl): Two strong, characteristic stretching bands are expected for the S=O bonds. These typically appear near 1375 cm⁻¹ (asymmetric stretch) and 1180 cm⁻¹ (symmetric stretch).[5]
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Methanesulfonyl (SO₂CH₃): Strong S=O stretching bands will also be present for this group, likely overlapping with the sulfonyl chloride signals in the 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹ regions.
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Aromatic C-H & C=C: Standard signals for aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching will be visible in the 1600-1450 cm⁻¹ region.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 268, accompanied by a characteristic M+2 peak at m/z 270 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[5] Fragmentation would likely involve the loss of Cl (m/z 35/37) and SO₂ (m/z 64).
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and logical synthesis of 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride can be envisioned starting from 3-methylbenzenethiol. This multi-step process leverages well-established and reliable chemical transformations.
Caption: Proposed synthetic workflow for the target compound.
Protocol Explanation:
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Thioether Formation: The starting material, 3-methylbenzenethiol, is deprotonated with a suitable base like sodium hydride (NaH) to form the thiolate. Subsequent reaction with an electrophile such as methyl iodide (CH₃I) yields the thioether, 3-(methylthiomethyl)benzene.
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Oxidation: The thioether is then subjected to strong oxidation. This critical step converts the sulfide (-S-) to a sulfone (-SO₂-). Reagents like hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. This step is crucial as it installs the stable methanesulfonyl moiety.
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Electrophilic Chlorosulfonation: The final step involves the direct chlorosulfonation of the aromatic ring of 3-(methanesulfonylmethyl)benzene.[3] Treatment with an excess of chlorosulfonic acid (ClSO₃H) at controlled low temperatures introduces the sulfonyl chloride group onto the aromatic ring, yielding the final product.[6] This reaction is regioselective, with the meta-position relative to the activating alkylsulfone group being a likely site of substitution.
Core Reactivity
The utility of this compound is defined by the reactivity of its sulfonyl chloride group. As a potent electrophile, it readily reacts with a wide range of nucleophiles in reactions that are typically robust and high-yielding.
Caption: Key reaction pathways of the sulfonyl chloride group.
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Reaction with Amines (Sulfonamide Formation): This is the most prominent application. In the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, the compound reacts smoothly with primary and secondary amines to form stable sulfonamide bonds.[7][8] This reaction is fundamental to the synthesis of a vast class of pharmaceuticals.
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Reaction with Alcohols (Sulfonate Ester Formation): Reaction with alcohols, also in the presence of a base, yields sulfonate esters.[3] These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making the compound a useful reagent for activating hydroxyl groups.
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Hydrolysis: Like all sulfonyl chlorides, the compound is sensitive to moisture and will hydrolyze upon contact with water to form the corresponding sulfonic acid.[7] This necessitates that all reactions be conducted under anhydrous (dry) conditions to prevent loss of the starting material.
Applications in Drug Development and Research
The dual-functionality of 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride makes it a strategic tool for medicinal chemists.
-
Scaffold Decoration: It can be used to introduce the 3-(methanesulfonylmethyl)phenyl moiety onto a lead molecule containing a nucleophilic site (e.g., an amine on a core scaffold). This allows researchers to systematically explore the structure-activity relationship (SAR) of the "southern" region of a drug candidate.
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Solubility and Metabolic Stability Enhancement: The methylsulfone group is a well-recognized "pharmacokinetic modulator." It is polar and capable of forming hydrogen bonds, which can disrupt crystal packing and improve aqueous solubility. Furthermore, it is exceptionally stable to metabolic degradation, and its presence can shield adjacent parts of a molecule from enzymatic attack, thus prolonging the drug's half-life.
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Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, potentially improving target binding or cellular permeability while maintaining the necessary electronic and steric profile.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling by trained personnel in a controlled laboratory environment.
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Hazard Profile: 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is classified as causing severe skin burns and eye damage (H314), being harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332), and may cause respiratory irritation (H336).[1] It is corrosive and a lachrymator (causes tears).[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Handling: Use only under anhydrous conditions. The compound reacts exothermically with water and other nucleophiles.[11] Avoid contact with acids, strong oxidizing agents, bases, and alcohols.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.
References
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Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]
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Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
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ChemBK. (2024, April 9). 3-Methylbenzene-1-sulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 3-(Methylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(methanesulfonylmethyl)benzene-1-sulfonyl chloride (C8H9ClO4S2). Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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ChemBK. (n.d.). 3-methanesulfonylbenzene-1-sulfonyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Coupling reaction of methyl benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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